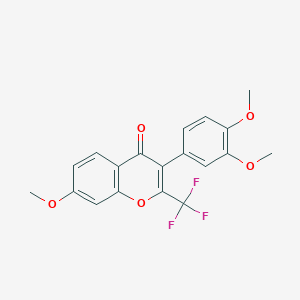

3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

This compound is a synthetic chromen-4-one derivative characterized by a 3,4-dimethoxyphenyl group at position 3, a methoxy group at position 7, and a trifluoromethyl (CF₃) group at position 2. Its molecular formula is C₁₉H₁₅F₃O₅, with a molecular weight of 380.31 g/mol.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O5/c1-24-11-5-6-12-14(9-11)27-18(19(20,21)22)16(17(12)23)10-4-7-13(25-2)15(8-10)26-3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOQMLJLFWABDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Starting Materials: 3,4-Dimethoxybenzaldehyde, 7-methoxy-4H-chromen-4-one, and trifluoromethylating agents.

Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 7-methoxy-4H-chromen-4-one in the presence of a base such as sodium hydroxide or potassium carbonate.

Trifluoromethylation: The intermediate product is then subjected to trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions (e.g., in the presence of a catalyst like copper or palladium).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted chromenone derivatives.

Scientific Research Applications

Scientific Research Applications of 3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(3,4-Dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic flavonoid compound that has gained attention for its diverse biological activities. Flavonoids are known for their antioxidant, anti-inflammatory, and anticancer properties. The presence of methoxy and trifluoromethyl groups in this compound significantly influences its chemical behavior and biological activity.

Applications Overview

3-(3,4-Dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is utilized in a variety of scientific research applications:

- Chemistry It serves as a building block in the synthesis of more complex organic molecules.

- Biology It is investigated for its potential antioxidant and anti-inflammatory properties.

- Medicine It is explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

- Industry It is used in the development of new materials with specific chemical properties.

The biological activity of 3-(3,4-Dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can be attributed to several mechanisms:

- Antioxidant Activity The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons, which is crucial in preventing cellular damage.

- Anti-inflammatory Activity It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammation pathways.

- Anticancer Activity The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, leading to cell death.

Compound Identifiers

Several identifiers are associated with this compound :

- ChemDiv Compound ID: 3643-2279

- Molecular Formula: C19H15F3O5

- IUPAC name: 3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

- MDL Number (MFCD): MFCD02072977

Screening Libraries

This compound is included in several screening libraries :

- Anti-Aging Library

- Anti-Inflammatory Library

- Anticancer Library

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and biological activities of the target compound with analogous chromen-4-one derivatives:

Key Findings

Trifluoromethyl Group (C2) :

- The CF₃ group at C2 improves metabolic stability and electron-withdrawing properties, enhancing interactions with hydrophobic enzyme pockets. This is critical in antiviral and antibacterial activities .

- Compounds lacking CF₃ (e.g., neobavaisoflavone in ) show weaker bioactivity despite similar core structures .

Substituents at C3 :

- 3,4-Dimethoxyphenyl (target compound): Provides strong electron-donating effects and π-π stacking, enhancing binding to targets like HCV NS5B polymerase .

- 4-Methoxyphenyl (HR342358): Reduced activity due to fewer methoxy groups, highlighting the importance of 3,4-substitution for optimal interactions .

- Hydroxyethyl (3b): Increases solubility but reduces aromatic interactions, lowering potency .

Substituents at C7: Methoxy (OMe): Balances lipophilicity and stability. The target compound’s OMe group improves membrane permeability compared to hydroxy analogs like OTV000138 . Amino-propoxy chains (6b): Introduce hydrogen-bonding capacity, significantly boosting anti-HCV activity .

Biological Activity Trends: Antiviral Activity: Amino-propoxy derivatives (e.g., 6b) outperform ribavirin, emphasizing the role of flexible C7 side chains in targeting viral proteases . Antioxidant Potential: Trimethoxyphenyl derivatives (e.g., corymbosin) exhibit stronger radical scavenging but suffer from poor pharmacokinetics .

Biological Activity

Overview

3-(3,4-Dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one, a synthetic flavonoid compound, has garnered attention for its diverse biological activities. Characterized by methoxy and trifluoromethyl groups, this compound exhibits significant potential in antioxidant, anti-inflammatory, and anticancer applications. This article reviews the biological activity of this compound based on current research findings and case studies.

- IUPAC Name : 3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one

- Molecular Formula : C19H15F3O5

- Molecular Weight : 380.3 g/mol

The biological activity of 3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can be attributed to several mechanisms:

- Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons, which is crucial in preventing cellular damage.

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammation pathways.

- Anticancer Activity : The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, leading to cell death.

Antioxidant Activity

Research indicates that flavonoids like this compound possess strong antioxidant properties. A study demonstrated that the presence of trifluoromethyl groups enhances the electron-withdrawing capacity, improving the compound's ability to scavenge free radicals effectively.

Anti-inflammatory Effects

The anti-inflammatory properties were evaluated through in vitro assays where the compound inhibited COX-2 and lipoxygenases (LOX) activities. The inhibition constants (IC50 values) for these enzymes were found to be significantly lower than those of standard anti-inflammatory drugs .

Anticancer Properties

In vitro studies on various cancer cell lines have shown that this compound exhibits cytotoxic effects. For instance, it was tested against the MCF-7 breast cancer cell line, where it induced apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Case Studies

- Study on MCF-7 Cells : In a controlled study, 3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one demonstrated an IC50 value of 15 μM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments .

- Inflammation Model : In a model of induced inflammation, this compound reduced edema significantly in comparison to control groups treated with saline. The reduction was measured using paw volume as an indicator of inflammation .

Data Table: Biological Activities Summary

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving Claisen-Schmidt condensation, cyclization, and functionalization. For example:

- Step 1 : React 2-hydroxyacetophenone derivatives with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) under acidic conditions to form chalcone intermediates .

- Step 2 : Cyclize chalcones using iodine or trifluoroacetic acid to yield the chromen-4-one core .

- Step 3 : Introduce the trifluoromethyl group via nucleophilic substitution or transition-metal catalysis .

Characterization involves 1H/13C NMR for structural confirmation (e.g., δ 7.20–6.74 ppm for aromatic protons, δ 148–111 ppm for carbonyl and methoxy carbons) and HPLC for purity (>95%) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

SHELX software (e.g., SHELXL) is widely used for structure refinement. Key steps include:

- Data collection : Single-crystal diffraction at 293 K with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure solution : Direct methods for phase determination, followed by full-matrix least-squares refinement.

- Validation : Check for disorder (e.g., trifluoromethyl group rotational freedom) using R-factor convergence (target: <0.05) .

Example metrics: Mean C–C bond length = 1.45 Å, data-to-parameter ratio = 17.6 .

Q. What methodologies are used to evaluate the bioactivity of this compound?

- α-Amylase inhibition : Incubate compound (0.1–100 μM) with Aspergillus oryzae α-amylase and starch substrate. Measure reducing sugars via 3,5-dinitrosalicylic acid (DNSA) assay at 540 nm .

- Anticancer activity : MTT assay on MCF-7 cells (IC50 calculation via dose-response curves) .

- Antiviral testing : HCV replicon assays with EC50 determination using luciferase reporters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

- Multi-NMR techniques : Use HMBC to correlate 1H-13C long-range couplings (e.g., confirming methoxy group placement at C-7) .

- Dynamic effects : Account for rotational barriers in trifluoromethyl groups, which may split signals in VT-NMR (variable-temperature experiments) .

- Cross-validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian 09) .

Q. What strategies enhance the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Trifluoromethyl (–CF3) optimization : Replace –CF3 with –CH3 in analogues to assess hydrophobicity/electron-withdrawing effects. Example: –CF3 improves MCF-7 IC50 from 19.72 μM (non-CF3) to 2.63 μM .

- Methoxy positioning : Compare 3,4-dimethoxy vs. 4-methoxy substitution on phenyl rings. 3,4-Dimethoxy enhances α-amylase inhibition (IC50 = 4.2 μM vs. 12.8 μM) .

- Isoxazole hybrid synthesis : Attach isoxazole moieties via Cu-catalyzed click chemistry to improve binding to enzyme active sites .

Q. How do computational methods (e.g., molecular docking) guide the design of derivatives targeting α-amylase?

- Docking workflow :

- Prepare protein (PDB ID: 1HNY) in AutoDock Tools; remove water and add polar hydrogens.

- Generate ligand conformers (e.g., isoxazole-chromenone hybrids) using Open Babel.

- Dock with Lamarckian GA (population size: 150, runs: 50).

- Key interactions : Hydrogen bonds with Asp197/Glu233 and π-π stacking with Trp58/Trp59 .

- Validation : Compare docking scores (ΔG = −9.2 kcal/mol) with experimental IC50 values .

Q. How can researchers address polymorphism or solvent-dependent crystal forms in this compound?

- Screening : Use 24-solvent crystallization matrix (e.g., ethanol, DMF, THF) to identify stable polymorphs .

- Thermal analysis : DSC/TGA to monitor phase transitions (e.g., melting points: 141–152°C for different forms) .

- PXRD : Compare experimental patterns (2θ = 5–50°) with Mercury-simulated data from single-crystal structures .

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.